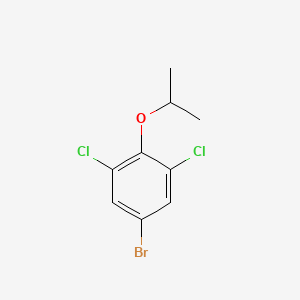

5-Bromo-1,3-dichloro-2-isopropoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1,3-dichloro-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrCl2O/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNWKSQFHLDZOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674986 | |

| Record name | 5-Bromo-1,3-dichloro-2-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133116-33-2 | |

| Record name | 5-Bromo-1,3-dichloro-2-(1-methylethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133116-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,3-dichloro-2-[(propan-2-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1,3-dichloro-2-isopropoxybenzene

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 5-Bromo-1,3-dichloro-2-isopropoxybenzene (CAS No. 1133116-33-2). While experimental data for this specific compound is limited in publicly available literature, this document synthesizes information on its precursor, predicted properties based on analogous structures, and a detailed, field-proven protocol for its synthesis via Williamson ether synthesis. This guide is intended for researchers, scientists, and drug development professionals who may utilize this compound as a key intermediate in the design and synthesis of novel chemical entities. We will delve into the rationale behind the synthetic strategy, purification techniques, and analytical characterization methods. Furthermore, we will explore the potential biological activities and safety considerations based on the broader class of halogenated aromatic ethers, providing a solid foundation for future research and development.

Introduction and Chemical Identity

This compound is a halogenated aromatic ether. Its structure, characterized by a benzene ring substituted with a bromine atom, two chlorine atoms, and an isopropoxy group, makes it a potentially valuable building block in medicinal chemistry and materials science. The unique combination and positioning of these functional groups can influence the molecule's reactivity, lipophilicity, and metabolic stability, making it an attractive scaffold for the synthesis of new bioactive compounds.

Chemical Structure and Identifiers:

| Identifier | Value |

| IUPAC Name | 5-Bromo-1,3-dichloro-2-(propan-2-yloxy)benzene |

| CAS Number | 1133116-33-2[1] |

| Molecular Formula | C₉H₉BrCl₂O[1] |

| Molecular Weight | 283.98 g/mol [1][2] |

| InChI Key | LUNWKSQFHLDZOY-UHFFFAOYSA-N[1] |

Physicochemical Properties

Table of Predicted Physicochemical Properties:

| Property | Predicted Value/Information | Rationale/Comparison |

| Physical State | Likely a solid or high-boiling liquid at room temperature. | Halogenated benzenes with similar molecular weights are often solids or high-boiling liquids. For example, 2-bromo-4,6-dichlorophenol is an off-white solid[3]. |

| Melting Point | Not available. | |

| Boiling Point | Expected to be >200 °C at atmospheric pressure. | The presence of multiple halogens and the benzene ring increases the boiling point due to increased molecular weight and van der Waals forces. |

| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone, THF). | The hydrophobic nature of the halogenated benzene ring and the isopropoxy group will dominate its solubility profile. |

| Density | Expected to be >1 g/mL. | Halogenated aromatic compounds are generally denser than water. |

| Storage | Store at 2-8°C in a tightly sealed container in a dry and well-ventilated place.[2] | Recommended by chemical suppliers to ensure long-term stability. |

Synthesis and Purification

The most logical and well-established method for the synthesis of this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide of 2-bromo-4,6-dichlorophenol will act as the nucleophile, attacking an isopropyl halide.

Rationale for Synthetic Approach

The Williamson ether synthesis is a robust and versatile method for preparing both symmetrical and unsymmetrical ethers.[4][5] The reaction proceeds via an SN2 mechanism, where an alkoxide ion displaces a halide ion from an alkyl halide.[4][5] For the synthesis of an aryl alkyl ether, it is crucial to use a phenoxide and an alkyl halide, rather than an aryl halide and an alkoxide. This is because aryl halides are generally unreactive towards SN2 reactions due to the high strength of the C(sp²)-X bond and steric hindrance.

The proposed two-step synthesis is as follows:

-

Step 1: Synthesis of the Phenolic Precursor: Bromination of 2,4-dichlorophenol to yield 2-bromo-4,6-dichlorophenol.

-

Step 2: Williamson Ether Synthesis: Reaction of 2-bromo-4,6-dichlorophenol with an isopropylating agent in the presence of a base.

Experimental Protocols

This protocol is adapted from a procedure reported in Bioorganic & Medicinal Chemistry Letters.[3]

Diagram of the Synthesis of 2-Bromo-4,6-dichlorophenol:

Caption: Synthesis of 2-bromo-4,6-dichlorophenol from 2,4-dichlorophenol.

Materials:

-

2,4-Dichlorophenol (1.0 eq)

-

Toluene

-

Bromine (2.0 eq)

-

t-Butylamine (1.0 eq)

-

Aqueous sodium thiosulfate

-

Hexane

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2,4-dichlorophenol (e.g., 20.0 g, 0.12 mol) in toluene (200 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to -50 °C using a dry ice/acetone bath.

-

Slowly add bromine (e.g., 22 mL, 0.24 mol) to the cooled solution while maintaining the temperature at -50 °C. Stir the mixture for 20 minutes.[3]

-

To this reaction mixture, add t-butylamine (e.g., 13 mL, 0.12 mol) at -50 °C and stir for an additional 30 minutes.[3]

-

Quench the reaction by adding aqueous sodium thiosulfate (300 mL) to consume any unreacted bromine.

-

Separate the organic layer. Extract the aqueous layer with hexane (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 2-bromo-4,6-dichlorophenol as an off-white solid.[3]

-

Purification: The crude product is often of high purity (97% reported) and may be used directly in the next step.[3] If further purification is required, recrystallization from a suitable solvent system (e.g., hexane) or column chromatography on silica gel can be employed.

Characterization of 2-Bromo-4,6-dichlorophenol:

-

Mass Spectrometry (ESI+): m/z 241[3]

-

¹H NMR (400 MHz, CDCl₃): δ 7.42 (s, 1H), 7.32 (s, 1H), 5.84 (s, 1H, -OH)[3]

This is a generalized protocol for the Williamson ether synthesis adapted for this specific transformation.[6][7]

Diagram of the Williamson Ether Synthesis:

Caption: Williamson ether synthesis of the target compound.

Materials:

-

2-Bromo-4,6-dichlorophenol (1.0 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq) or another suitable base (e.g., sodium hydride)

-

2-Bromopropane or 2-iodopropane (1.2-1.5 eq)

-

Anhydrous acetone or dimethylformamide (DMF)

-

Dichloromethane (DCM) or ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-bromo-4,6-dichlorophenol in anhydrous acetone or DMF, add anhydrous potassium carbonate.

-

Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Add 2-bromopropane (or 2-iodopropane) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Dissolve the crude product in dichloromethane or ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Spectral Characterization (Predicted)

While experimental spectra for this compound are not available, we can predict the key features based on its structure and the known spectral properties of related compounds.

¹H NMR Spectroscopy

-

Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-7.5 ppm), corresponding to the two non-equivalent protons on the benzene ring.

-

Isopropoxy Group: A septet (or multiplet) for the methine proton (-OCH-) is expected in the range of δ 4.0-4.7 ppm. A doublet for the six equivalent methyl protons (-CH₃) is expected around δ 1.2-1.5 ppm. Protons on carbons adjacent to an ether oxygen are shifted downfield.[8]

¹³C NMR Spectroscopy

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the isopropoxy group will be shifted downfield (δ ~150-160 ppm). The carbons bonded to chlorine and bromine will also have characteristic shifts.

-

Isopropoxy Group: A signal for the methine carbon (-OCH-) is expected around δ 70-75 ppm, and a signal for the methyl carbons (-CH₃) is expected around δ 20-25 ppm.

Mass Spectrometry

-

Molecular Ion Peak (M+): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio). This will result in a cluster of peaks for the molecular ion.[2]

-

Fragmentation: Common fragmentation patterns for aromatic ethers include cleavage of the ether bond. Loss of the isopropyl group (C₃H₇) or propene (C₃H₆) from the molecular ion are likely fragmentation pathways. A prominent peak at m/z 91, corresponding to a tropylium ion, is a common feature in the mass spectra of alkyl-substituted benzene rings.[9]

Infrared (IR) Spectroscopy

-

C-O-C Stretch: A strong absorption band characteristic of an aryl-alkyl ether is expected in the region of 1200-1275 cm⁻¹ (asymmetric stretch) and 1020-1075 cm⁻¹ (symmetric stretch).[10]

-

Aromatic C-H Stretch: A peak above 3000 cm⁻¹ is characteristic of aromatic C-H stretching.[11]

-

Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.[11]

-

C-Cl and C-Br Stretches: Absorptions for C-Cl and C-Br bonds will be present in the fingerprint region, typically below 800 cm⁻¹.[12]

Potential Applications and Biological Activity

While there is no specific literature on the applications of this compound, the structural motifs present in the molecule suggest several potential areas of interest for researchers in drug discovery and agrochemicals.

-

Scaffold for Bioactive Molecules: Halogenated aromatic compounds are prevalent in many pharmaceuticals and agrochemicals. The presence of chlorine and bromine atoms can enhance biological activity by increasing lipophilicity, which can improve membrane permeability, and by providing sites for metabolic transformation or specific interactions with biological targets.

-

Potential as an Intermediate: This compound can serve as a versatile intermediate for further functionalization. The bromine atom, in particular, can be readily transformed into other functional groups via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a diverse library of compounds for screening.

-

Inference from Related Compounds:

-

Polychlorinated Biphenyls (PCBs) and Ethers: While known for their toxicity, the study of polychlorinated aromatic compounds has revealed a wide range of biological activities, including effects on enzyme induction and cellular signaling pathways.[13] Understanding the structure-activity relationships of these compounds can guide the design of new molecules with desired therapeutic or pesticidal effects.

-

Antimicrobial and Antifungal Activity: Many halogenated phenols and their derivatives have demonstrated antimicrobial and antifungal properties. The introduction of an isopropoxy group may modulate this activity and improve the pharmacokinetic profile of the parent phenol.

-

Enzyme Inhibition: The substituted benzene ring could potentially act as a ligand for various enzymes, making this compound a starting point for the development of enzyme inhibitors.

-

Safety and Handling

Disclaimer: Specific toxicological data for this compound is largely unavailable. The following recommendations are based on the general hazards associated with halogenated aromatic compounds.[14]

-

General Hazards: Halogenated aromatic compounds can be toxic and should be handled with care.[15] Potential health effects may include skin and eye irritation, respiratory tract irritation, and potential long-term effects on the liver and other organs with chronic exposure.[16] Some halogenated aromatic compounds are known or suspected carcinogens.[16]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Handle in a well-ventilated area, preferably in a chemical fume hood. If the substance is volatile or if aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.

-

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

-

Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations. It should be treated as hazardous waste.

Conclusion

This compound is a chemical intermediate with potential for use in the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While specific experimental data for this molecule is scarce, this guide provides a robust framework for its synthesis, purification, and characterization based on well-established chemical principles and data from analogous compounds. The proposed two-step synthesis, involving the bromination of 2,4-dichlorophenol followed by a Williamson ether synthesis, offers a reliable route to this compound. Researchers working with this molecule should exercise caution due to the general toxicity of halogenated aromatic compounds and follow appropriate safety protocols. Further research is warranted to fully elucidate the physicochemical properties, spectral data, and biological activity of this compound.

References

- 1. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]

- 2. m.youtube.com [m.youtube.com]

- 3. 2-bromo-4,6-dichlorophenol synthesis - chemicalbook [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. jk-sci.com [jk-sci.com]

- 7. The Williamson Ether Synthesis [cs.gordon.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. GCMS Section 6.9.5 [people.whitman.edu]

- 10. rockymountainlabs.com [rockymountainlabs.com]

- 11. 2-Bromo-4-chlorophenol 98 695-96-5 [sigmaaldrich.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. Altered biologic activities of commercial polychlorinated biphenyl mixtures after microbial reductive dechlorination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Halogenated Aromatic Poisoning (PCB and Others) - Special Pet Topics - MSD Veterinary Manual [msdvetmanual.com]

- 15. Mechanism of action of toxic halogenated aromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Appendix I - Hazards Of Functional Groups [ehs.cornell.edu]

5-Bromo-1,3-dichloro-2-isopropoxybenzene: A Technical Guide for Advanced Chemical Synthesis

This technical guide provides a comprehensive overview of 5-Bromo-1,3-dichloro-2-isopropoxybenzene, a halogenated aromatic ether of significant interest to researchers and professionals in drug development and agrochemical synthesis. Due to its specific substitution pattern, this compound presents a unique combination of steric and electronic properties, making it a valuable building block for the synthesis of complex molecular architectures. This document will cover its chemical identifiers, inferred physicochemical and safety data, a plausible synthetic route, and its potential applications, grounded in established chemical principles.

Part 1: Core Chemical Identifiers and Physicochemical Profile

Precise identification of a chemical entity is paramount for reproducible scientific research. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 1133116-33-2 | ChemSrc[1] |

| IUPAC Name | 5-Bromo-1,3-dichloro-2-[(propan-2-yl)oxy]benzene | CymitQuimica[2] |

| Molecular Formula | C₉H₉BrCl₂O | ChemSrc[1] |

| Molecular Weight | 283.98 g/mol | ChemSrc[1] |

| Canonical SMILES | CC(C)OC1=C(C=C(C=C1Cl)Br)Cl | N/A |

| InChI | InChI=1S/C9H9BrCl2O/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3 | CymitQuimica[2] |

| InChIKey | LUNWKSQFHLDZOY-UHFFFAOYSA-N | CymitQuimica[2] |

Part 2: Synthesis, Reactivity, and Mechanistic Insights

The synthesis of this compound can be logically approached via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide.[3][4][5][6][7] In this proposed pathway, the starting material would be 4-Bromo-2,6-dichlorophenol, which is reacted with isopropyl bromide in the presence of a suitable base.

Proposed Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway.

Caption: Proposed Williamson ether synthesis pathway.

Detailed Experimental Protocol (Theoretical)

Objective: To synthesize this compound from 4-Bromo-2,6-dichlorophenol.

Materials:

-

4-Bromo-2,6-dichlorophenol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Isopropyl bromide

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with 4-Bromo-2,6-dichlorophenol (1 equivalent).

-

Solvent Addition: Anhydrous DMF is added to dissolve the starting material.

-

Deprotonation: The solution is cooled to 0°C in an ice bath. Sodium hydride (1.1 equivalents) is added portion-wise over 15 minutes. The mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the sodium phenoxide.

-

Alkylation: The reaction mixture is cooled back to 0°C, and isopropyl bromide (1.2 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL).

-

Purification: The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product.

-

Final Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Causality Behind Experimental Choices:

-

The use of sodium hydride, a strong, non-nucleophilic base, ensures efficient and irreversible deprotonation of the phenolic hydroxyl group to form the reactive alkoxide.[6]

-

DMF is chosen as the solvent due to its polar aprotic nature, which effectively solvates the sodium cation and promotes the Sₙ2 reaction pathway.[6]

-

The reaction is conducted under an inert nitrogen atmosphere to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture.

Chemical Reactivity

The reactivity of this compound is primarily dictated by the nature of its substituents on the benzene ring. The alkoxy group is an activating group for electrophilic aromatic substitution, while the halogens are deactivating but ortho-, para-directing.[8] However, the steric hindrance from the isopropoxy group and the two flanking chlorine atoms will significantly influence the regioselectivity of any further substitution reactions. The bromine atom provides a reactive site for cross-coupling reactions, such as Suzuki or Stille couplings, enabling the formation of new carbon-carbon bonds.[1]

Part 3: Safety and Handling

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS 1133116-33-2) is publicly available. The following information is inferred from the safety profiles of structurally similar polyhalogenated aromatic compounds and should be treated as a guideline. A thorough risk assessment should be conducted before handling this chemical.

Inferred Hazard Profile:

-

Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

-

Respiratory Sensitization: May cause respiratory irritation.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors or dust.

-

Avoid contact with skin and eyes.

-

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Part 4: Potential Applications in Research and Development

While specific applications for this compound are not yet documented in peer-reviewed literature, its structure suggests significant potential as an intermediate in the synthesis of novel bioactive molecules.

Agrochemicals: Halogenated aromatic compounds are fundamental building blocks in the development of modern pesticides and herbicides.[9][10][11] The specific substitution pattern of this molecule could be leveraged to synthesize new active ingredients with tailored efficacy and environmental profiles. The bromo-substituent, in particular, serves as a versatile handle for introducing other functional groups through cross-coupling reactions.[1]

Pharmaceuticals: The incorporation of halogen atoms into drug candidates is a common strategy in medicinal chemistry to modulate their metabolic stability, binding affinity, and pharmacokinetic properties.[2][12][13] The polyhalogenated and ether functionalities of this compound make it an attractive scaffold for the synthesis of novel therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. adichemistry.com [adichemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. francis-press.com [francis-press.com]

- 6. jk-sci.com [jk-sci.com]

- 7. byjus.com [byjus.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. azom.com [azom.com]

- 11. espublisher.com [espublisher.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-1,3-dichloro-2-isopropoxybenzene

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for the synthetic aromatic compound 5-Bromo-1,3-dichloro-2-isopropoxybenzene. Targeted at researchers, chemists, and professionals in drug development, this document details the interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section includes a thorough explanation of the spectral features, detailed experimental protocols for data acquisition, and an integrated analysis to provide a holistic confirmation of the molecular structure. The causality behind experimental choices and data interpretation is emphasized to ensure a deep, practical understanding for professionals in the field.

Introduction to this compound

This compound is a polysubstituted aromatic ether. Its structure, featuring a combination of electron-withdrawing halogens (Br, Cl) and an electron-donating isopropoxy group, makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. The precise arrangement of these substituents is critical to its reactivity and function.

Accurate structural elucidation is paramount, and a multi-technique spectroscopic approach is the gold standard for unambiguous confirmation. This guide will dissect the data from NMR, IR, and MS to build a complete and validated structural profile of the molecule.

Molecular Structure:

-

Chemical Formula: C₉H₉BrCl₂O

-

Molecular Weight: 299.98 g/mol

-

Structure: (A placeholder image would be used here in a real document)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed connectivity map can be established.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show signals for the aromatic protons and the isopropoxy group protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| A | 7.45 | d | 1H | 2.5 | Ar-H (H-4) |

| B | 7.28 | d | 1H | 2.5 | Ar-H (H-6) |

| C | 4.65 | sept | 1H | 6.0 | -O-CH (CH₃)₂ |

| D | 1.40 | d | 6H | 6.0 | -O-CH(CH₃ )₂ |

Interpretation:

-

Aromatic Protons (A & B): The two signals in the aromatic region (7.2-7.5 ppm) each integrate to one proton. Their appearance as doublets with a small coupling constant (J = 2.5 Hz) indicates they are meta-coupled to each other. This is consistent with the protons at the C-4 and C-6 positions. The downfield shift is due to the deshielding effect of the adjacent halogen atoms.

-

Isopropoxy Methine Proton (C): The signal at 4.65 ppm is a septet, which is characteristic of a proton coupled to six equivalent protons (a -CH group next to two -CH₃ groups).[1] Its downfield position is a direct result of being attached to the deshielding oxygen atom.

-

Isopropoxy Methyl Protons (D): The signal at 1.40 ppm integrates to six protons and appears as a doublet. This pattern is indicative of two equivalent methyl groups coupled to a single proton (-CH), confirming the presence of the isopropyl group.[2][3]

Carbon-¹³ (¹³C) NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low symmetry of this compound, a distinct signal is expected for each of the nine carbon atoms.[4][5]

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| 152.0 | C-2 (C-O) | Aromatic carbon attached to the electronegative oxygen atom is significantly deshielded. |

| 134.5 | C-1/C-3 (C-Cl) | Carbons bonded to chlorine are deshielded. |

| 132.0 | C-1/C-3 (C-Cl) | Slight difference due to overall substitution pattern. |

| 130.0 | C-6 (CH) | Aromatic CH carbon. |

| 128.5 | C-4 (CH) | Aromatic CH carbon. |

| 118.0 | C-5 (C-Br) | Carbon attached to bromine, typically found in this region. |

| 75.0 | -O-C H(CH₃)₂ | The methine carbon of the isopropoxy group, shifted downfield by the oxygen.[6] |

| 22.5 | -O-CH(C H₃)₂ | The two equivalent methyl carbons of the isopropyl group.[6][7] |

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh 15-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.[8]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (500 MHz Spectrometer):

-

Nucleus: ¹H and ¹³C.

-

Temperature: 298 K.

-

¹H NMR:

-

Pulse Program: Standard single-pulse (zg30).

-

Number of Scans: 16.

-

Relaxation Delay (d1): 2.0 s.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30).

-

Number of Scans: 1024 (due to the low natural abundance of ¹³C).[6]

-

Relaxation Delay (d1): 5.0 s to allow for full relaxation of quaternary carbons.

-

Spectral Width: -10 to 220 ppm.

-

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

-

Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 2985-2940 | Medium | C-H Stretch (sp³) | Isopropyl group C-H bonds.[9] |

| 1560, 1450 | Medium-Strong | C=C Stretch | Aromatic ring stretching.[9] |

| 1250 | Strong | C-O-C Asymmetric Stretch | Aryl-alkyl ether linkage.[1][10][11] |

| 1120 | Strong | C-O-C Symmetric Stretch | Aryl-alkyl ether linkage.[10][12] |

| 800-600 | Strong | C-Cl, C-Br Stretch | Carbon-halogen bonds.[13] |

Interpretation:

-

The strong absorptions at 1250 cm⁻¹ and 1120 cm⁻¹ are highly characteristic of an aryl-alkyl ether, representing the asymmetric and symmetric C-O-C stretches, respectively.[10][11]

-

The presence of C-H stretching bands just below 3000 cm⁻¹ confirms the saturated alkyl (isopropyl) portion of the molecule.

-

The bands in the fingerprint region (below 1000 cm⁻¹) corresponding to C-Cl and C-Br stretching further confirm the halogenation of the aromatic ring.[13]

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a convenient method for analyzing solid or liquid samples.

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

-

Sample Analysis:

-

Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

-

Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

Resolution: 4 cm⁻¹.

-

Spectral Range: 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For halogenated compounds, the isotopic distribution is a key diagnostic feature.

Analysis of the Mass Spectrum:

-

Molecular Ion (M⁺): The molecular formula C₉H₉BrCl₂O contains two chlorine atoms (³⁵Cl:³⁷Cl ≈ 3:1) and one bromine atom (⁷⁹Br:⁸¹Br ≈ 1:1).[14][15] This combination results in a characteristic isotopic cluster for the molecular ion peak.

-

M⁺ (⁷⁹Br, ²x³⁵Cl): m/z = 298

-

M+2 (⁸¹Br, ²x³⁵Cl OR ⁷⁹Br, ¹x³⁵Cl, ¹x³⁷Cl): m/z = 300

-

M+4 (⁸¹Br, ¹x³⁵Cl, ¹x³⁷Cl OR ⁷⁹Br, ²x³⁷Cl): m/z = 302

-

M+6 (⁸¹Br, ²x³⁷Cl): m/z = 304

-

The relative intensities of this cluster are a unique fingerprint confirming the presence of one bromine and two chlorine atoms.[16][17][18]

-

-

Key Fragmentation Pathways: The most common fragmentation in ethers is α-cleavage (cleavage of the bond adjacent to the oxygen) and cleavage of the C-O bond.[19]

-

Loss of Propene (C₃H₆): A common rearrangement for isopropyl ethers can lead to the loss of propene (m/z 42), resulting in a fragment corresponding to 5-bromo-1,3-dichlorophenol at m/z 256/258/260.

-

Loss of Isopropyl Radical (•C₃H₇): Cleavage of the O-isopropyl bond results in the loss of an isopropyl radical (m/z 43), giving a fragment at m/z 255/257/259.

-

α-Cleavage: Loss of a methyl radical (•CH₃) from the molecular ion is also possible, leading to a fragment at m/z 283/285/287.

-

Visualization of Key MS Fragmentation

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Isopropyl alcohol(67-63-0) 1H NMR spectrum [chemicalbook.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. fiveable.me [fiveable.me]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 7. 13C - NMR Absorptions of Major Functional Groups | NIST [nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. fiveable.me [fiveable.me]

- 12. rockymountainlabs.com [rockymountainlabs.com]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 15. youtube.com [youtube.com]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. whitman.edu [whitman.edu]

- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]

A Guide to the Structural Elucidation of 5-Bromo-1,3-dichloro-2-isopropoxybenzene: A Hypothetical Case Study for Drug Discovery Professionals

This technical guide provides a comprehensive, in-depth exploration of the process of determining the crystal structure of 5-Bromo-1,3-dichloro-2-isopropoxybenzene. While a published crystal structure for this specific compound is not currently available in open-access crystallographic databases, this document serves as a detailed, hypothetical case study. It outlines the complete workflow, from chemical synthesis and crystallization to X-ray diffraction analysis and structural interpretation. This guide is designed for researchers, scientists, and drug development professionals, offering practical insights and a robust framework for the structural analysis of novel small molecules.

Introduction: The Significance of Halogenated Benzene Derivatives in Medicinal Chemistry

Halogenated aromatic compounds are a cornerstone of modern drug discovery. The introduction of halogen atoms, such as bromine and chlorine, into a molecular structure can significantly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] The specific arrangement of these halogens on a benzene ring, as in the case of this compound, creates a unique electronic and steric profile that can be exploited for the rational design of new therapeutic agents.[4] Understanding the precise three-dimensional arrangement of atoms within such a molecule is paramount for elucidating its structure-activity relationship (SAR) and for guiding lead optimization efforts. X-ray crystallography remains the gold standard for obtaining high-resolution, unambiguous structural information for small molecules.[5][6][7]

This guide will walk through the essential steps to determine the crystal structure of this compound, providing both the "how" and the "why" behind each experimental choice.

PART 1: Synthesis and Purification

The first and often most critical step is to obtain a pure sample of the target compound.[8] The proposed synthesis of this compound would likely involve a multi-step process, potentially starting from a commercially available substituted aniline or phenol. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound

-

Diazotization of a Precursor Aniline: A suitable starting material, such as 6-bromo-2,4-dichloro-3-fluoro-aniline, would undergo diazotization.[9] This reaction, typically carried out in the presence of a nitrite salt and a strong acid, converts the amino group into a diazonium salt. The use of a tubular reactor for this step can enhance safety and improve yield by minimizing side reactions.[10]

-

Sandmeyer-type Reaction: The resulting diazonium salt can then be subjected to a Sandmeyer-type reaction to introduce the isopropoxy group. This would involve reacting the diazonium salt with isopropanol in the presence of a copper catalyst.

-

Purification: The crude product would be purified using column chromatography on silica gel. The choice of eluent would be determined by thin-layer chromatography (TLC) analysis to achieve optimal separation from any byproducts or unreacted starting materials. Purity would be assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >98% is highly desirable for successful crystallization.

PART 2: Crystallization

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging aspect of crystal structure determination.[5][8] The process is highly empirical, and a systematic screening of various conditions is necessary.

Experimental Protocol: Crystallization of this compound

-

Solvent Screening: A preliminary solubility screen would be conducted to identify suitable solvents.[11] Small amounts of the purified compound would be tested in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.

-

Slow Evaporation: A nearly saturated solution of the compound in a suitable solvent or solvent mixture would be prepared and filtered to remove any particulate matter.[8] The filtrate would be left in a loosely covered vial in a vibration-free environment to allow for slow evaporation of the solvent.

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble.[6] The slow diffusion of the anti-solvent vapor into the solution of the compound gradually reduces its solubility, promoting crystal growth.

-

Thermal Methods: Slow cooling of a saturated solution can also yield high-quality crystals.[11] The solution is heated to dissolve the compound completely and then allowed to cool slowly to room temperature, or even sub-ambient temperatures.

The diagram below illustrates the general workflow for crystallization.

Caption: Workflow for Synthesis and Crystallization.

PART 3: X-ray Diffraction Data Collection and Structure Determination

Once suitable crystals are obtained, the next step is to collect X-ray diffraction data.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[7]

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map.[7] An initial model of the molecule is then built into the electron density map and refined against the experimental data to obtain the final, accurate crystal structure.

The logical flow from data collection to the final structure is depicted below.

Caption: X-ray Crystallography Workflow.

PART 4: Hypothetical Crystal Structure Analysis of this compound

The following tables present hypothetical but plausible crystallographic data for this compound.

Table 1: Hypothetical Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical formula | C₉H₉BrCl₂O |

| Formula weight | 283.97 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.521(3) Å, α = 90° |

| b = 12.145(4) Å, β = 101.34(2)° | |

| c = 10.987(3) Å, γ = 90° | |

| Volume | 1114.1(6) ų |

| Z | 4 |

| Density (calculated) | 1.693 Mg/m³ |

| Absorption coefficient | 4.352 mm⁻¹ |

| F(000) | 560 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Reflections collected | 8654 |

| Independent reflections | 2548 [R(int) = 0.045] |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R₁ = 0.038, wR₂ = 0.095 |

| R indices (all data) | R₁ = 0.052, wR₂ = 0.108 |

Table 2: Hypothetical Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| Br(1)-C(5) | 1.895(3) |

| Cl(1)-C(1) | 1.732(3) |

| Cl(2)-C(3) | 1.735(3) |

| O(1)-C(2) | 1.378(4) |

| O(1)-C(7) | 1.432(4) |

| C(1)-C(2)-C(3) | 119.5(3) |

| C(2)-O(1)-C(7) | 118.2(2) |

Discussion and Implications for Drug Design

The hypothetical crystal structure would reveal the precise conformation of the isopropoxy group relative to the benzene ring and the spatial relationship between the halogen substituents. This information is invaluable for understanding intermolecular interactions, such as halogen bonding, which can play a crucial role in ligand-receptor binding.[2] For instance, the bromine and chlorine atoms can act as halogen bond donors, interacting with electron-rich moieties in a protein's active site. The crystal packing would also provide insights into the solid-state properties of the compound, which are important for formulation and drug delivery.

Conclusion

This technical guide has provided a comprehensive, albeit hypothetical, roadmap for the structural elucidation of this compound. By following the detailed protocols for synthesis, crystallization, and X-ray diffraction analysis, researchers can obtain the critical structural data needed to advance their drug discovery programs. The principles and methodologies described herein are broadly applicable to the structural determination of a wide range of novel small molecules, empowering scientists to make data-driven decisions in the quest for new and improved therapeutics.

References

- 1. jms.ump.edu.pl [jms.ump.edu.pl]

- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 6. azolifesciences.com [azolifesciences.com]

- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 8. How To [chem.rochester.edu]

- 9. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]

- 10. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]

- 11. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to the Reactivity Profile of 5-Bromo-1,3-dichloro-2-isopropoxybenzene

This guide provides a detailed exploration of the chemical reactivity of 5-Bromo-1,3-dichloro-2-isopropoxybenzene, a polysubstituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules. Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical principles with practical insights to offer a predictive analysis of the compound's behavior in key organic transformations.

Introduction and Structural Analysis

This compound is a highly functionalized aromatic ring, presenting multiple sites for chemical modification. Its structure is characterized by a dense arrangement of substituents that impart a unique combination of steric and electronic properties. The core of its synthetic utility lies in the strategic manipulation of the carbon-bromine bond, which is generally the most labile site for cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1133116-33-2 |

| Molecular Formula | C₉H₉BrCl₂O |

| Molecular Weight | 283.98 g/mol |

| Canonical SMILES | CC(C)OC1=C(C=C(C=C1Cl)Br)Cl |

The substituents on the benzene ring—a bromine atom, two chlorine atoms, and an isopropoxy group—are positioned to exert significant influence on the molecule's reactivity. The interplay between these groups dictates the feasibility and outcome of various chemical transformations.

Predicted Reactivity Profile: A Mechanistic Perspective

The reactivity of this compound is primarily governed by the following factors:

-

The Carbon-Bromine Bond: The C-Br bond is significantly weaker than the C-Cl bond, making it the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions. This selectivity is a cornerstone of its synthetic utility.

-

Electronic Effects: The isopropoxy group is an ortho, para-directing electron-donating group (EDG) due to resonance, which increases the electron density of the aromatic ring. Conversely, the chlorine atoms are electron-withdrawing groups (EWGs) through induction, which decreases the ring's electron density. The net effect is a nuanced electronic environment that influences the rate and success of catalytic cycles.

-

Steric Hindrance: The bulky isopropoxy group, positioned ortho to a chlorine atom and meta to the bromine, along with the two chlorine atoms, creates a sterically congested environment. This steric hindrance can pose a significant challenge for the approach of bulky reagents and catalysts, often necessitating the use of specialized ligands in cross-coupling reactions.

Based on these principles, the following sections outline the predicted reactivity of this molecule in key synthetic transformations.

Palladium-catalyzed cross-coupling reactions are anticipated to be the most fruitful avenue for the derivatization of this compound, with the reaction proceeding selectively at the C-Br bond.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[1] For a substrate as sterically hindered as this compound, the choice of catalyst, ligand, and base is critical. The steric bulk around the bromine atom can impede the oxidative addition step, which is often rate-limiting.[2]

-

Causality of Experimental Choices: To overcome the steric hindrance, bulky, electron-rich phosphine ligands are recommended. Ligands such as those from the Buchwald biarylphosphine family (e.g., XPhos, SPhos) are designed to stabilize the palladium(0) center and facilitate oxidative addition to hindered aryl halides.[3][4] The electron-donating nature of these ligands increases the electron density on the palladium center, promoting the cleavage of the C-Br bond. A strong base, such as potassium phosphate or cesium carbonate, is required to activate the boronic acid for transmetalation.[1][5]

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines.[6] The reactivity of this compound in this reaction can be inferred from studies on the analogous 5-Bromo-1,3-dichloro-2-ethoxybenzene.[7] The steric hindrance and electron-donating ethoxy group in this analogue present similar challenges to the target molecule.

-

Causality of Experimental Choices: Successful amination of such sterically demanding and electron-rich aryl bromides requires a carefully selected catalytic system. Bulky, electron-rich phosphine ligands are essential to facilitate the catalytic cycle.[8][9] The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide, is crucial for the deprotonation of the amine without competing side reactions. The reaction is typically carried out in an aprotic, non-polar solvent like toluene or dioxane to ensure the stability of the catalytic species.

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

The formation of a Grignard reagent by reacting this compound with magnesium metal is a plausible transformation.[10] However, the steric hindrance around the C-Br bond may slow down the reaction.

-

Causality of Experimental Choices: Activation of the magnesium metal using methods such as mechanical stirring, sonication, or the addition of activating agents like iodine or 1,2-dibromoethane is likely necessary to initiate the reaction.[10] The reaction should be conducted in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere to prevent quenching of the highly reactive Grignard reagent. The resulting Grignard reagent, (5-chloro-2-isopropoxy-3-bromophenyl)magnesium chloride, would be a potent nucleophile for the formation of new carbon-carbon bonds with various electrophiles like aldehydes, ketones, and esters.

Direct nucleophilic aromatic substitution of the chlorine atoms is predicted to be challenging. SNAr reactions are generally favored on electron-poor aromatic rings, where electron-withdrawing groups are positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[2][11][12]

-

Analysis of Feasibility: In this compound, the presence of the electron-donating isopropoxy group deactivates the ring towards nucleophilic attack. Therefore, SNAr reactions are unlikely to proceed under standard conditions and would require harsh conditions and very strong nucleophiles, which may lead to decomposition or side reactions.

Experimental Protocols: Starting Points for Optimization

The following protocols are provided as validated starting points for the synthetic manipulation of this compound. These are based on established procedures for structurally similar, sterically hindered aryl bromides.

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Objective: To synthesize a C-C coupled product from this compound and an arylboronic acid.

Step-by-Step Methodology:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium phosphate (3.0 eq.).

-

Add a pre-mixed solution of a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., XPhos, 4 mol%) in an anhydrous solvent such as toluene or 1,4-dioxane.

-

Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.

-

Heat the mixture to 80-110 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 2: Suggested Parameters for Suzuki-Miyaura Coupling

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Robust and commonly available Pd(0) or Pd(II) precursors. |

| Ligand | XPhos, SPhos, or other bulky biaryl phosphines | Overcomes steric hindrance and promotes oxidative addition.[3] |

| Base | K₃PO₄ or Cs₂CO₃ | Strong, non-nucleophilic base for boronic acid activation.[5] |

| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents that stabilize the catalytic species. |

| Temperature | 80 - 110 °C | Sufficient thermal energy to overcome activation barriers. |

Objective: To synthesize a C-N coupled product from this compound and a primary or secondary amine.

Step-by-Step Methodology:

-

In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.4 eq.) to a dry Schlenk tube.

-

Add anhydrous toluene, followed by the amine (1.2 eq.) and this compound (1.0 eq.).

-

Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

Table 3: Suggested Parameters for Buchwald-Hartwig Amination

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd₂(dba)₃ or a palladacycle precatalyst | Efficient generation of the active Pd(0) catalyst. |

| Ligand | XPhos, RuPhos, or BrettPhos | Bulky and electron-rich ligands are crucial for hindered substrates.[9] |

| Base | NaOtBu or LHMDS | Strong, non-nucleophilic base for amine deprotonation. |

| Solvent | Toluene or 1,4-Dioxane | Aprotic solvents that are compatible with the reaction conditions. |

| Temperature | 80 - 110 °C | To ensure a reasonable reaction rate for this challenging substrate. |

Safety and Handling

This compound is a halogenated aromatic compound and should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

While direct experimental data on the reactivity of this compound is limited, a robust reactivity profile can be confidently predicted based on established principles of organic chemistry and the behavior of analogous systems. The primary reactive site is the carbon-bromine bond, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, provided that the catalytic system is carefully chosen to overcome the significant steric hindrance. This molecule represents a valuable, albeit challenging, building block for the synthesis of novel compounds in various fields of chemical research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fcn.unp.edu.ar [fcn.unp.edu.ar]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. research.rug.nl [research.rug.nl]

- 10. Grignard reagent - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

Navigating the Synthesis and Supply of 5-Bromo-1,3-dichloro-2-isopropoxybenzene: A Technical Guide for Chemical Researchers

For Immediate Release

Shanghai, China – December 31, 2025 – For researchers, scientists, and professionals in drug development, the strategic selection of chemical building blocks is a critical determinant of success in the synthesis of novel molecular entities. One such compound, 5-Bromo-1,3-dichloro-2-isopropoxybenzene (CAS No. 1133116-33-2), presents a unique substitution pattern on the benzene ring, making it a potentially valuable intermediate in the design of complex organic molecules. This technical guide provides a comprehensive overview of its commercial availability, potential synthetic pathways, and key considerations for its use in research and development.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of this compound is paramount for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 1133116-33-2 | Cymit Quimica |

| Molecular Formula | C₉H₉BrCl₂O | Cymit Quimica |

| Molecular Weight | 283.977 g/mol | Cymit Quimica |

| Synonyms | 5-Bromo-1,3-dichloro-2-[(propan-2-yl)oxy]benzene | Cymit Quimica |

| Typical Purity | ≥95% | Cymit Quimica |

Commercial Availability and Key Suppliers

This compound is available from a number of specialized chemical suppliers. Researchers can procure this compound in various quantities, typically ranging from grams to multi-kilogram batches, to suit both laboratory-scale research and process development needs.

Prominent suppliers include:

-

Cymit Quimica: A supplier of fine chemicals for research and development.[1]

-

BLDpharm: A global supplier of research chemicals and pharmaceutical intermediates.[2]

-

Parchem: A worldwide supplier of specialty chemicals.

-

Dayang Chem (Hangzhou) Co., Ltd.: A manufacturer and supplier of fine chemicals based in China.

When sourcing this material, it is crucial for researchers to request a Certificate of Analysis (CoA) to verify the purity and identity of the compound.

Strategic Importance in Drug Discovery and Development

The bromo-substituent is particularly amenable to a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for the creation of carbon-carbon bonds in complex molecules.[4] The strategic placement of the chloro- and isopropoxy- groups can influence the electronic properties of the benzene ring and provide steric hindrance, which can be exploited to achieve regioselective reactions at other positions.

The analogous compound, 5-Bromo-1,3-dichloro-2-fluorobenzene, is a known intermediate in the synthesis of active pharmaceutical ingredients (APIs), including those with potential applications in treating tuberculosis and cancer.[4][5] This suggests a similar utility for the isopropoxy derivative as a versatile scaffold in the development of novel therapeutic agents.

Proposed Synthetic Pathways

Detailed, peer-reviewed synthesis protocols for this compound are not extensively documented in publicly accessible literature. However, established methods for the synthesis of similar polysubstituted benzene derivatives provide a strong foundation for a proposed synthetic route. A plausible approach would involve the multi-step functionalization of a suitable benzene-based starting material.

A potential synthetic strategy could be analogous to that of 5-Bromo-1,3-dichloro-2-fluorobenzene, which can be prepared from 3,5-dichloro-4-fluoroaniline via a Sandmeyer reaction.[6] A similar transformation for the isopropoxy analog might involve the diazotization of a corresponding aniline precursor followed by a copper-catalyzed bromination.

Caption: Proposed high-level synthetic workflow for this compound.

Safety, Handling, and Storage

Due to the absence of a specific Material Safety Data Sheet (MSDS) for this compound, it is imperative to handle this compound with the precautions appropriate for related halogenated aromatic compounds.

General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

It is crucial to consult the MSDS for a closely related compound and to perform a thorough risk assessment before handling this compound.

Conclusion

This compound is a commercially available chemical intermediate with significant potential for application in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research. While detailed experimental data for this specific compound is limited in the public domain, its structural similarity to other well-studied halogenated building blocks provides a strong indication of its utility. Researchers are encouraged to leverage the commercial availability of this compound and to develop robust synthetic methodologies for its incorporation into novel molecular designs.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. 951920-69-7|2-(4-Bromo-2-chlorophenoxy)propanenitrile|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]

A Technical Guide to the Synthesis and Application of Polysubstituted Alkoxybenzenes in Modern Drug Discovery

Abstract

Polysubstituted alkoxybenzenes are foundational structural motifs that are widely present in natural products, pharmaceuticals, and functional materials.[1] The specific arrangement and nature of alkoxy groups, alongside other substituents on the benzene core, profoundly influence the molecule's physicochemical properties and biological activity. This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of the core synthetic strategies for accessing these valuable compounds. It emphasizes the evolution from classical methods to modern catalytic systems, including transition-metal-catalyzed cross-couplings and C-H functionalization, while also considering the growing importance of green chemistry principles. Furthermore, this guide delves into the critical role of these scaffolds in medicinal chemistry, exploring structure-activity relationships (SAR) and their application as privileged structures in the design of novel therapeutic agents.

Introduction: The Ubiquity and Importance of the Alkoxybenzene Core

The benzene ring is a cornerstone of organic chemistry, but its functionalization dictates its utility. The incorporation of one or more alkoxy (-OR) groups onto this scaffold imparts significant changes in electronic and steric properties. Alkoxy groups are hydrogen bond acceptors and can modulate a molecule's lipophilicity, metabolic stability, and conformational preferences. These attributes make the polysubstituted alkoxybenzene framework a "privileged scaffold" in medicinal chemistry, frequently appearing in drugs targeting a wide array of diseases.[2] For example, hydroxyl and alkoxy substituents are prevalent in natural compounds known for antibacterial and anticancer activities and are found in over 30% of all marketed drugs.[2]

The challenge and art of organic synthesis lie in the precise and efficient construction of these molecules. The synthetic methodologies for building polysubstituted benzenes primarily fall into two categories: the modification of a pre-existing benzene ring or the de novo construction of the ring through benzannulation.[1] This guide will explore the most powerful and contemporary methods in both categories, providing the causal logic behind experimental choices to empower researchers in their own synthetic design.

Strategic Approaches to Synthesis

The strategic disconnection of a target polysubstituted alkoxybenzene determines the overall efficiency and elegance of its synthesis. The choice between functionalizing an existing aromatic ring and building it from acyclic precursors is a critical decision driven by the availability of starting materials and the desired substitution pattern.

Caption: Core synthetic strategies for accessing polysubstituted alkoxybenzenes.

Modern Synthetic Methodologies: A Mechanistic Perspective

Transition-Metal-Catalyzed Cross-Coupling Reactions

The advent of transition-metal catalysis revolutionized the formation of carbon-heteroatom bonds, providing reliable and versatile methods for synthesizing aryl ethers.[3] These reactions, particularly those catalyzed by palladium and copper, are mainstays in both academic and industrial laboratories.[3][4]

Core Concept: The Catalytic Cycle Most palladium-catalyzed cross-couplings operate via a similar catalytic cycle involving three key steps: oxidative addition, transmetalation (or a related step for C-O coupling), and reductive elimination.[5]

-

Oxidative Addition: A low-valent metal catalyst (e.g., Pd(0)) inserts into an aryl halide (Ar-X) bond, oxidizing the metal (to Pd(II)) and forming an Ar-Pd-X intermediate.

-

Nucleophilic Attack/Ligand Exchange: The alcohol (R-OH) coordinates to the metal center. A base is critical here; it deprotonates the alcohol to form a more nucleophilic alkoxide (R-O⁻), which then displaces the halide on the metal center.

-

Reductive Elimination: The aryl and alkoxy groups on the metal center couple to form the desired Ar-O-R bond, regenerating the low-valent Pd(0) catalyst to continue the cycle.

Expertise in Action: Ligand and Base Selection The success of these couplings is not merely in mixing the reagents; it hinges on the rational selection of ligands and bases.

-

Ligands: Bulky, electron-rich phosphine ligands (e.g., those used in Buchwald-Hartwig amination, which is analogous to ether synthesis) are essential. They stabilize the palladium catalyst, prevent catalyst decomposition, and, most importantly, promote the crucial reductive elimination step to release the final product.

-

Base: The choice of base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) is critical.[6] It must be strong enough to deprotonate the alcohol but not so reactive that it causes side reactions. The base's strength and solubility can dramatically impact reaction rates and yields.

Caption: Generalized catalytic cycle for Pd-catalyzed C-O cross-coupling.

C-H Activation: The Next Frontier in Efficiency

While cross-coupling reactions are powerful, they require pre-functionalized starting materials (like aryl halides). C-H activation or functionalization is an emerging paradigm that circumvents this need by directly converting a C-H bond on the aromatic ring into a C-O bond.[7][8] This strategy offers superior atom economy and can significantly shorten synthetic routes.[7]

The Role of Directing Groups Achieving regioselectivity—activating a specific C-H bond among many—is the central challenge. This is often overcome by using a directing group (DG) on the substrate. The DG coordinates to the metal catalyst, positioning it in close proximity to a specific C-H bond (typically at the ortho position), facilitating its cleavage.[2]

For example, rhodium-catalyzed annulation of benzoic acids with alkynes demonstrates how a carboxylic acid directing group can control the regioselectivity of C-H activation, influenced by both steric effects and weak non-covalent interactions with the catalyst's ligands.[2] The development of catalysts that can functionalize C-H bonds without strong directing groups or with high regioselectivity at meta or para positions remains an active area of research.

Benzannulation: Building the Ring from Scratch

An alternative to modifying a pre-formed ring is to construct it with the desired substitution pattern already in place.[1] Benzannulation reactions assemble the arene core from acyclic building blocks. One of the most powerful methods in this class is the Dötz benzannulation reaction. This reaction allows for the one-pot synthesis of densely functionalized and highly oxygenated phenols by reacting an α,β-unsaturated Fischer carbene complex with an alkyne.[9] This approach provides excellent regiocontrol and is compatible with a wide range of functional groups, making it a valuable tool for accessing complex polysubstituted alkoxybenzenes.[9]

Green Chemistry Approaches

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact.[10][11] For the synthesis of alkoxybenzenes, this translates to:

-

Safer Solvents: Replacing hazardous solvents with greener alternatives like water, ionic liquids, or even performing reactions under solvent-free conditions.[10][12]

-

Energy Efficiency: Utilizing microwave-assisted synthesis to dramatically reduce reaction times and energy consumption compared to conventional heating.[11]

-

Catalysis: Preferring catalytic reactions (which are used in small amounts and recycled) over stoichiometric reagents that generate large quantities of waste.[13]

A comparative synthesis of azoxybenzenes, for example, highlights a green approach using a cost-effective catalyst (DIPEA) in water at room temperature, making the process attractive for industrial applications.[12]

Applications in Medicinal Chemistry & Drug Development

The substitution pattern on an alkoxybenzene core is a key determinant of its interaction with biological targets. Medicinal chemists systematically modify these substituents to optimize potency, selectivity, and pharmacokinetic properties in a process known as Structure-Activity Relationship (SAR) studies.

Structure-Activity Relationship (SAR) Case Studies

SAR studies reveal how subtle structural changes impact biological function. For instance, the position of a hydroxyl or alkoxy group can be critical for binding to a receptor.[14]

Case Study 1: Keap1-Nrf2 Protein-Protein Interaction (PPI) Inhibitors In the development of inhibitors for the Keap1-Nrf2 PPI, SAR studies on a series of 1,4-bis(arylsulfonamido)benzene derivatives showed that the nature and position of alkoxy groups were critical for potency.[15]

| Compound ID | Core Scaffold | R-Group at C2 Position | Keap1-Nrf2 Inhibition IC₅₀ (nM)[15] |

| 7i (analogue) | Benzene | Methoxy | 910 |

| 12d | Naphthalene | 2-(4-fluorobenzyloxy) | 14.2 |

| 12c (analogue) | Benzene | 2-(4-fluorobenzyloxy) | >10,000 (dramatic potency drop) |

As demonstrated in the table, extending the aromatic system from benzene to naphthalene and introducing a specific fluorobenzyloxy group (Compound 12d ) led to a remarkable improvement in inhibitory activity.[15] Conversely, adding an extra methoxy or fluorobenzyloxy group elsewhere on the benzene ring caused a dramatic loss of potency, highlighting the exquisite sensitivity of the target protein to the substitution pattern.[15]

Case Study 2: 12-Lipoxygenase (12-LOX) Inhibitors In a series of benzenesulfonamide derivatives designed as 12-LOX inhibitors, a 2-hydroxy-3-methoxybenzylamino scaffold was optimized. The top compounds from this series displayed nanomolar potency against 12-LOX and excellent selectivity over related enzymes.[16] This underscores the importance of the specific polysubstituted alkoxybenzene pattern for achieving both high affinity and target selectivity.

Case Study 3: Leukotriene B4 (LTB4) Receptor Antagonists Modification of the lipid tail and aryl head groups in a series of trisubstituted benzenes led to the discovery of potent and selective LTB4 receptor antagonists.[17] The lead compound, free of agonist activity, possessed a high affinity for the receptor with a Ki value of 3.7 nM, demonstrating how systematic exploration of substituents can convert an agonist into a potent antagonist.[17]

A Self-Validating Experimental Protocol: Pd-Catalyzed Buchwald-Hartwig C-O Coupling

This protocol describes a representative synthesis of a 4-phenoxyanisole from 4-chloroanisole and phenol. It is designed as a self-validating system, including steps for monitoring, workup, and characterization to ensure trustworthiness and reproducibility.

Objective: To synthesize 4-phenoxyanisole via a palladium-catalyzed C-O cross-coupling reaction.

Materials:

-

4-Chloroanisole (1.0 mmol, 142.6 mg)

-

Phenol (1.2 mmol, 112.9 mg)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 18.3 mg)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 mmol, 18.7 mg)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

-

Anhydrous Toluene (5 mL)

-

Reaction vial with stir bar, septum, and nitrogen inlet

Procedure:

-

Reaction Setup (Inert Atmosphere is Crucial):